Welcome to the BenchChem Online Store!
molecular formula C10H18O B8395453 (1-Ethylcyclohexyl)acetaldehyde

(1-Ethylcyclohexyl)acetaldehyde

Cat. No. B8395453
M. Wt: 154.25 g/mol
InChI Key: RFRAKNJMBBTUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07601843B2

Procedure details

After adding iodobenzene diacetate (1.61 g, 4.98 mmol) to a solution of 2-(1-ethylcyclohexyl)ethanol (708 mg, 4.53 mmol) in methylene chloride (15 mL) at room temperature, 2,2,6,6-tetramethylpiperidine 1-oxyl free radical (70.8 mg, 0.450 mmol) was added and the mixture was stirred for 15 hours. Diethyl ether was added to the reaction mixture, which was then washed with 10% aqueous sodium thiosulfate, 1N hydrochloric acid and saturated aqueous sodium hydrogencarbonate in that order. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain the title compound as an orange oil (1.54 g).
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
2-(1-ethylcyclohexyl)ethanol
Quantity
708 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:18]1([CH2:24][CH2:25][OH:26])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)[CH3:17].CC1(C)N([O])C(C)(C)CCC1.C(OCC)C>C(Cl)Cl>[CH2:16]([C:18]1([CH2:24][CH:25]=[O:26])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1)[CH3:17] |f:0.1.2,^1:30|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
2-(1-ethylcyclohexyl)ethanol
Quantity
708 mg
Type
reactant
Smiles
C(C)C1(CCCCC1)CCO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed with 10% aqueous sodium thiosulfate, 1N hydrochloric acid and saturated aqueous sodium hydrogencarbonate in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)C1(CCCCC1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: CALCULATEDPERCENTYIELD 220.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.